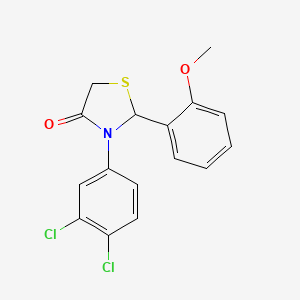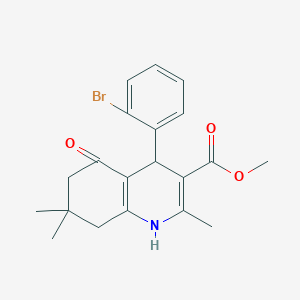
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide (TMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMPD is a redox mediator that is commonly used in various electrochemical and biochemical assays.
作用機序
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide acts as a redox mediator by accepting electrons from the reduced form of a substrate and donating them to an oxidizing agent. The mechanism of action of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide involves the reversible one-electron transfer between the oxidized and reduced forms of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide. This allows for the measurement of the redox potential of the substrate and the determination of the rate of the electron transfer reaction.
Biochemical and Physiological Effects:
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has also been shown to induce apoptosis in cancer cells and reduce the viability of tumor cells. Additionally, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has several advantages for lab experiments. It is stable, water-soluble, and non-toxic, making it ideal for use in biological systems. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide also has a high redox potential, making it suitable for the measurement of electron transfer reactions. However, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has some limitations, including its sensitivity to light and air, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the study of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide. One area of research is the development of new methods for the synthesis of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide with improved yield and purity. Another area of research is the investigation of the potential therapeutic applications of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide in the treatment of cancer and other diseases. Additionally, the study of the mechanism of action of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide and its interactions with biological systems could lead to the development of new diagnostic and therapeutic tools.
合成法
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide can be synthesized using various methods, including oxidation of 2,3,5-trimethylpyrazine, 4-methylphenylhydrazine, and 1,4-dioxane. The most common method involves the oxidation of 2,3,5-trimethylpyrazine with potassium permanganate in the presence of 4-methylphenylhydrazine and 1,4-dioxane. This method yields 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide with a high purity and yield.
科学的研究の応用
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has a wide range of scientific research applications due to its unique properties. It is commonly used as a redox mediator in various electrochemical and biochemical assays, including cyclic voltammetry, amperometry, and spectroelectrochemistry. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide is also used in the study of enzyme-catalyzed reactions, such as the oxidation of NADH by alcohol dehydrogenase. Additionally, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide is used in the study of mitochondrial respiration and the measurement of oxygen consumption.
特性
IUPAC Name |
2,3,5-trimethyl-6-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-7-13(8-6-9)14-12(4)15(17)10(2)11(3)16(14)18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQGIDOXCDSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C)C)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethyl-6-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)

![1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
![1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
![1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B5182792.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![N-(3-chlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5182800.png)
![12-(2,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5182801.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)
![6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)
